2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one
CAS No.: 5975-05-3
Cat. No.: VC8281995
Molecular Formula: C12H17N3O5
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5975-05-3 |
|---|---|
| Molecular Formula | C12H17N3O5 |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one |
| Standard InChI | InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1 |
| Standard InChI Key | OJUYYMGWCQOZAM-PEBGCTIMSA-N |
| Isomeric SMILES | CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)N=C3N)CO)C |
| SMILES | CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C |
| Canonical SMILES | CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C |
Introduction
2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-4-yl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofurodioxol system. This unique structure makes it valuable in medicinal chemistry and organic synthesis due to its potential biological activity and versatility in synthetic applications.
Synthetic Routes
The synthesis of this compound involves:
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Cyclization to form the tetrahydrofurodioxol ring.
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Introduction of the pyrimidine moiety through condensation and substitution reactions.
Key reaction conditions include:
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Use of strong acids or bases.
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Elevated temperatures.
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Catalysts to enhance yield and selectivity.
Industrial Production
For large-scale production:
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Continuous flow reactors are employed for efficiency.
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Environmentally friendly solvents and reagents are prioritized.
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Advanced purification techniques ensure high purity.
Medicinal Chemistry
This compound is being explored for:
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Antiviral activity.
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Anticancer properties.
Organic Synthesis
It serves as a building block for creating more complex molecules.
Material Science
Used in the development of advanced materials and intermediates in pharmaceutical and agrochemical industries.
Mechanism of Action
The compound interacts with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways depending on the specific derivative used. Detailed studies are ongoing to identify precise mechanisms.
Research Findings
Recent studies indicate:
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The compound's derivatives exhibit promising results in inhibiting certain enzymes linked to cancer progression.
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It has shown potential as a precursor for synthesizing biologically active molecules with enhanced stability.
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